molecular formula C25H30N4OS B2554969 2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1189449-89-5

2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2554969
CAS No.: 1189449-89-5
M. Wt: 434.6
InChI Key: GXMUNFZMMSIFBO-UHFFFAOYSA-N
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Description

2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core with an ethyl group at position 8 and a 4-methylphenyl substituent at position 2. The sulfanyl (-S-) bridge connects the spiro system to an acetamide moiety, which is further substituted with a 2-methylphenyl group.

Properties

IUPAC Name

2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4OS/c1-4-29-15-13-25(14-16-29)27-23(20-11-9-18(2)10-12-20)24(28-25)31-17-22(30)26-21-8-6-5-7-19(21)3/h5-12H,4,13-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMUNFZMMSIFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazaspirodecane core through cyclization reactions, followed by the introduction of the sulfanyl and acetamide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazaspirodecane core may interact with enzymes or receptors, leading to modulation of their activity. The sulfanyl and acetamide groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound Chlorophenyl Analogue ()
Molecular Formula C₂₆H₃₀N₄OS C₂₅H₂₉ClN₄OS
Average Mass 454.61 g/mol 469.04 g/mol
Key Substituents 4-Methylphenyl, 2-methylphenyl 4-Chlorophenyl, 2,3-dimethylphenyl
Lipophilicity (Predicted) Moderate (methyl groups) Higher (Cl, additional methyl)

The additional methyl group on the phenylacetamide moiety may sterically hinder interactions with target proteins .

Table 2: Predicted Bioactivity Comparison

Feature Target Compound Chlorophenyl Analogue () N-(4-methoxyphenyl)acetamide ()
Antimicrobial Potential Moderate (amide moiety) Higher (Cl enhances reactivity) Confirmed activity
HDAC Inhibition Likelihood High (spirocyclic scaffold) Moderate Low

Crystallographic and Computational Analysis

The structural determination of similar compounds relies on tools like SHELXL () for refinement and ORTEP-3 () for graphical representation. For example, the crystal structure of N-(4-methoxyphenyl)acetamide () was resolved using these methods, revealing planar amide groups and π-stacking interactions. The target compound’s methyl substituents may introduce torsional strain, altering crystal packing compared to chlorinated analogues .

Biological Activity

The compound 2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide , identified by its CAS number 1189449-89-5, is a complex organic molecule characterized by a unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H30N4OSC_{25}H_{30}N_{4}OS, with a molecular weight of approximately 434.6 g/mol. The structure includes a triazaspiro framework that enhances its chemical versatility and potential interactions with biological targets.

PropertyValue
Molecular FormulaC25H30N4OSC_{25}H_{30}N_{4}OS
Molecular Weight434.6 g/mol
StructureSpirocyclic with sulfanyl and acetamide groups

Antitumor Activity

Research has indicated that compounds with similar structural features to 2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide exhibit significant antitumor activity. For instance, studies on related triazaspiro compounds have shown promising results against various cancer cell lines, including Mia PaCa-2 and PANC-1, suggesting that the structural motifs present in this compound may contribute to its cytotoxic effects against tumor cells .

Antimicrobial Activity

In addition to its antitumor potential, the compound's antimicrobial properties have also been explored. Similar triazaspiro compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic pathways .

The precise mechanism through which 2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide exerts its biological effects remains under investigation. However, it is hypothesized that the spirocyclic structure allows for specific interactions with cellular targets such as enzymes involved in DNA replication or metabolic processes.

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Study on Triazaspiro Compounds :
    • Objective : Evaluate antitumor properties.
    • Findings : Compounds showed significant inhibition of cancer cell proliferation in vitro.
    • : Structural modifications can enhance activity against specific cancer types .
  • Antimicrobial Evaluation :
    • Objective : Assess efficacy against bacterial pathogens.
    • Method : Disk diffusion method utilized to measure inhibition zones.
    • Results : Notable activity against Staphylococcus aureus was recorded, supporting further exploration into clinical applications .

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